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Introduction

The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl
function of nucleosides during solid-phase oligonucleotide synthesis. Its lipophilicity facilitates
the purification of the desired full-length oligonucleotide from shorter failure sequences using
reverse-phase chromatography. Following purification, the acid-labile DMT group must be
efficiently and safely removed in a process known as detritylation to yield the final, functional
oligonucleotide with a free 5'-hydroxyl group. This document provides detailed protocols for
both off-column (in-solution) and on-column detritylation of DMT-on oligonucleotides, along with
data on reagent concentrations and reaction times to help researchers choose the optimal
method for their specific application.

Key Considerations for Detritylation

Successful detritylation requires a balance between complete removal of the DMT group and
minimizing potential side reactions, most notably depurination (the cleavage of the glycosidic
bond between a purine base and the sugar).[1][2] The risk of depurination is higher with
stronger acids and longer exposure times.[1][3] Therefore, the choice of detritylation method
and reagents should be carefully considered based on the scale of the synthesis, the sequence
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of the oligonucleotide (purine-rich sequences are more susceptible to depurination), and the
desired purity of the final product.

Off-Column (In-Solution) Detritylation Protocols

Off-column detritylation is typically performed after the DMT-on oligonucleotide has been
purified by methods such as reverse-phase high-performance liquid chromatography (RP-
HPLC) and the solvent has been removed.

Protocol 1: Acetic Acid Detritylation

This is a common and relatively mild method for detritylation.

Materials:

Lyophilized DMT-on oligonucleotide
e 80% Acetic Acid (v/v) in water

» Ethanol (95% or absolute)

e 3 M Sodium Acetate solution

e Nuclease-free water

e Microcentrifuge tubes

 Lyophilizer or vacuum concentrator
Procedure:

e Dissolve the dried DMT-on oligonucleotide in 80% acetic acid. A common ratio is 200-500 uL
of 80% acetic acid for a sample.[4] For larger scales, 20-30 pL per optical density unit (ODU)
can be used.[4]

 Incubate the solution at room temperature. The reaction time can vary from 20 minutes to 2
hours.[4][5] It is recommended to monitor the reaction progress by HPLC to determine the
optimal time for complete detritylation without significant degradation.[6]
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After complete detritylation, add an equal volume of 95% ethanol to the reaction mixture.[4]

To precipitate the oligonucleotide, add 3 M sodium acetate (typically 1/10th of the total
volume) and a sufficient volume of ethanol (usually 3 volumes).

Vortex the mixture and incubate at -20°C or colder for at least 30 minutes to precipitate the
oligonucleotide.[4]

Centrifuge the sample at high speed for 5-10 minutes to pellet the oligonucleotide.[4]

Carefully decant the supernatant which contains the cleaved DMT group (as
dimethoxytritanol).

Wash the pellet with cold 70-80% ethanol to remove residual salts and acetic acid.
Dry the oligonucleotide pellet using a lyophilizer or vacuum concentrator.

Re-dissolve the detritylated oligonucleotide in a suitable buffer or nuclease-free water for
downstream applications.

Protocol 2: Dowex® lon-Exchange Resin Detritylation

This method offers a faster and cleaner alternative to acetic acid treatment, as the cleaved

DMT cation is retained by the resin, simplifying the workup.[6]

Materials:

DMT-on oligonucleotide solution

Dowex® 50WX8 ion-exchange resin (H+ form)

Syringe or column

Nuclease-free water

Procedure:

Prepare a small column or use a syringe packed with Dowex® 50WX8 resin (H+ form).
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o Equilibrate the resin by washing with nuclease-free water.
e Dissolve the DMT-on oligonucleotide in a minimal amount of nuclease-free water.
o Pass the oligonucleotide solution through the prepared Dowex® column.

o The detritylation reaction is very rapid, often complete within 10 minutes of exposure to the
resin.[6]

o Collect the eluate containing the detritylated oligonucleotide.

e Wash the resin with additional nuclease-free water and combine the eluates to ensure
complete recovery of the product.

e The cleaved DMT cation remains bound to the resin, eliminating the need for subsequent
extraction or precipitation steps to remove it.[6]

On-Column Detritylation Protocols

On-column detritylation is an efficient method that combines the final purification step with the
removal of the DMT group, often performed on a chromatography cartridge or column.

Protocol 3: Reverse-Phase Cartridge Detritylation

This is a widely used technique for the simultaneous purification and detritylation of
oligonucleotides.

Materials:

Crude DMT-on oligonucleotide solution (post-synthesis and cleavage from solid support)

Reverse-phase cartridge (e.g., Glen-Pak™)

Binding/Wash Buffer A: 0.1 M Triethylammonium acetate (TEAA)

Wash Buffer B: Acetonitrile (ACN)

Detritylation Reagent: 2% Trifluoroacetic Acid (TFA) in water[7] or 3% Dichloroacetic Acid
(DCA) in dichloromethane (DCM).[1][8]
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o Elution Buffer: 50% Acetonitrile in water or other suitable buffer

Procedure:

Cartridge Preparation: Condition the reverse-phase cartridge according to the manufacturer's
instructions. This typically involves washing with acetonitrile followed by equilibration with
Binding/Wash Buffer A.

Sample Loading: Dilute the crude DMT-on oligonucleotide solution with Binding/Wash Buffer
A and load it onto the cartridge. The hydrophobic DMT group will bind strongly to the
reverse-phase support.[9]

Washing: Wash the cartridge with a low percentage of acetonitrile in Binding/Wash Buffer A
to elute the shorter, DMT-off failure sequences and other synthesis impurities.

Detritylation: Pass the detritylation reagent (e.g., 2% TFA) through the cartridge. The acid
cleaves the DMT group from the bound full-length oligonucleotide. The liberated DMT cation
will have a characteristic orange color in the presence of a strong acid like TFA or TCA.[1]

Wash: Wash the cartridge with nuclease-free water to remove the detritylation reagent and
the cleaved DMT group.

Elution: Elute the purified, detritylated oligonucleotide from the cartridge using the Elution
Buffer.

Desalting: The eluted oligonucleotide can be desalted using a suitable method such as
ethanol precipitation or a desalting column.

Quantitative Data Summary
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Experimental Workflows and Chemical Reaction

Below are diagrams illustrating the experimental workflows for off-column and on-column

detritylation, as well as the chemical reaction of detritylation.
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Caption: Off-Column Detritylation Workflows.
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Caption: On-Column Detritylation Workflow.
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Caption: Chemical Reaction of Detritylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1436838#protocol-for-detritylation-of-dmt-on-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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